

In-Depth Technical Guide to 5,6-Dibromopicolinic Acid

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Compound of Interest

Compound Name: **5,6-Dibromopicolinic acid**

Cat. No.: **B581003**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **5,6-Dibromopicolinic acid**. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

5,6-Dibromopicolinic acid, also known as 5,6-dibromo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid. Its chemical structure features a pyridine ring substituted with two bromine atoms at positions 5 and 6, and a carboxylic acid group at position 2.

Data Presentation: Chemical and Physical Properties

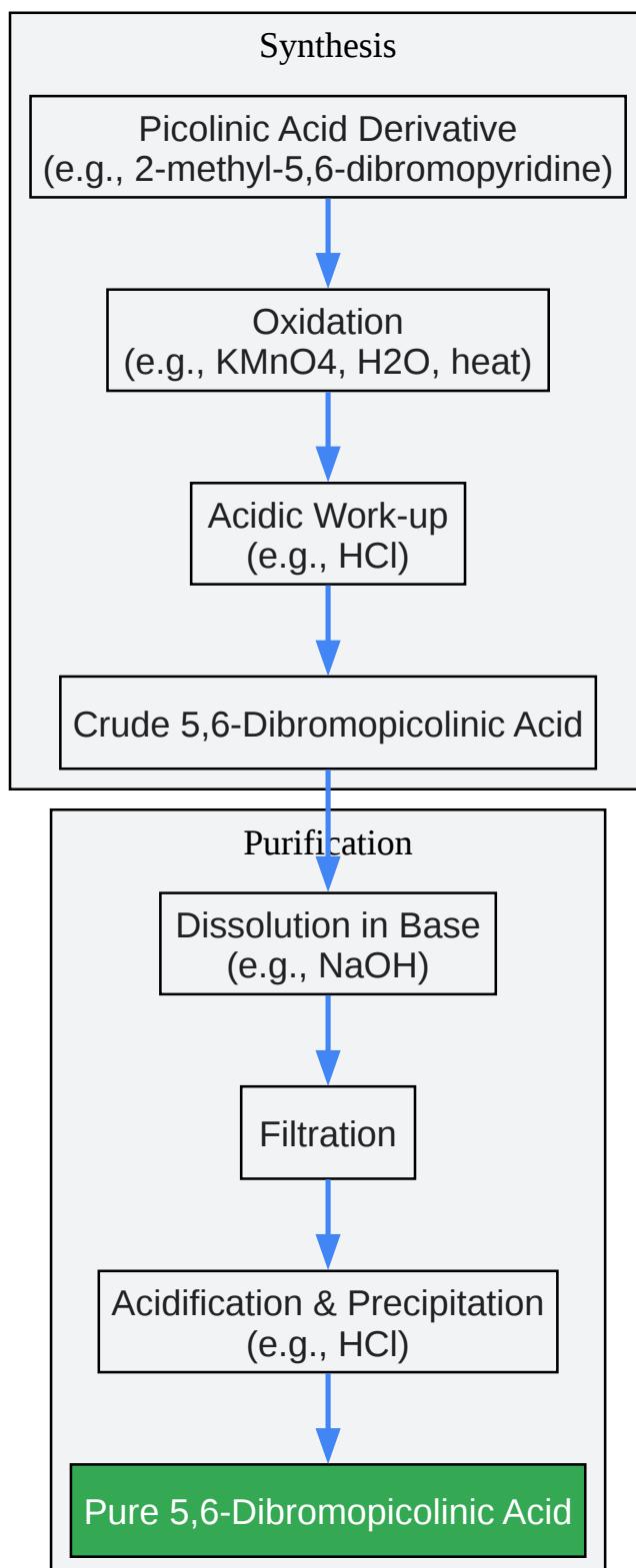
Property	Value	Source/Notes
CAS Number	1206679-66-4	[1] [2]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂	[1]
Molecular Weight	280.90 g/mol	[1]
Appearance	White to off-white powder/crystal	Inferred from related compounds
Melting Point	Not available	Data not found in searches.
Boiling Point	Not available	Data not found in searches.
Solubility	Insoluble in water. [3] Likely soluble in organic solvents like methanol, DMSO, and DMF, based on the properties of similar compounds.	[3]
pKa	3.02 ± 0.10 (Predicted)	[4]
Purity	≥95%	Commercially available specification. [5]
Storage	Inert atmosphere, 2-8°C	Recommended by suppliers. [2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5,6-Dibromopicolinic acid** was not found in the surveyed literature, a logical synthetic approach can be proposed based on established pyridine chemistry. The reactivity of the compound is dictated by the electron-withdrawing nature of the carboxylic acid and the bromine substituents on the pyridine ring.

Logical Synthesis Workflow

A potential synthetic route to **5,6-Dibromopicolinic acid** could involve the direct bromination of a suitable picolinic acid precursor. The workflow for such a synthesis, followed by purification, is outlined below.

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A logical workflow for the synthesis and purification of **5,6-Dibromopicolinic acid**.

Experimental Protocols

As no specific experimental protocols for **5,6-Dibromopicolinic acid** were identified, a general procedure for the oxidation of a substituted methylpyridine to the corresponding carboxylic acid is provided as a representative example. This methodology would require adaptation and optimization for the specific synthesis of **5,6-Dibromopicolinic acid**.

General Protocol: Oxidation of a Brominated 2-Methylpyridine

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material (e.g., 2-methyl-5,6-dibromopyridine) in water.
- Oxidation: Heat the suspension to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO_4), portion-wise over a period of several hours.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide byproduct.
- Isolation of Crude Product: Acidify the filtrate with a mineral acid (e.g., concentrated HCl) to a pH of approximately 3-4 to precipitate the crude carboxylic acid.
- Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization

While specific spectra for **5,6-Dibromopicolinic acid** are not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of related brominated picolinic acids.

- ^1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons

will be influenced by the deshielding effects of the bromine atoms and the carboxylic acid group.

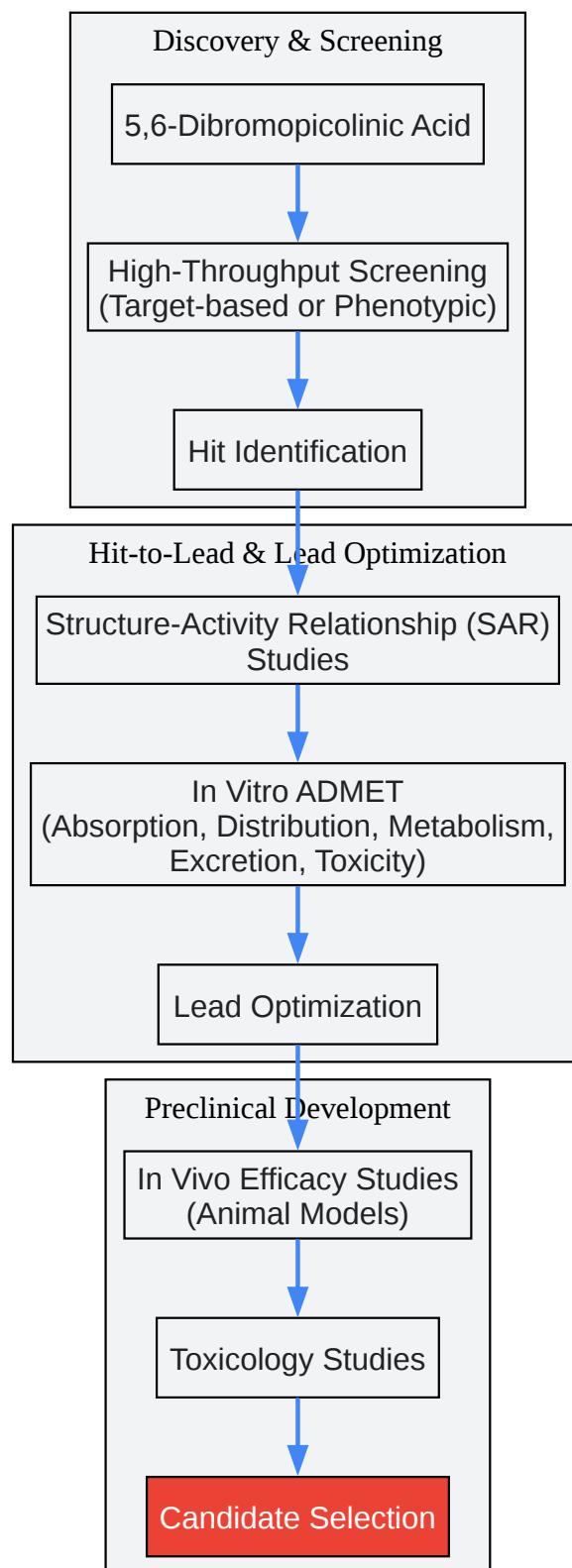
- ^{13}C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift (typically >160 ppm).
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (280.90 g/mol). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching vibration for the carboxylic acid group (typically in the range of 2500-3300 cm^{-1}) and a strong C=O stretching vibration around 1700 cm^{-1} .

Biological Activity and Drug Development Potential

There is currently no specific information in the public domain regarding the biological activity or signaling pathway involvement of **5,6-Dibromopicolinic acid**. However, the picolinic acid scaffold and its derivatives are known to exhibit a range of biological activities, making this compound a person of interest for further investigation.

Potential Areas of Investigation

The workflow for investigating the biological potential of a novel compound like **5,6-Dibromopicolinic acid** would typically follow the pathway illustrated below.



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A generalized workflow for the biological evaluation of a novel chemical entity.

Given that halogenated aromatic compounds are prevalent in many approved drugs, the dibromo substitution pattern of **5,6-Dibromopicolinic acid** may offer unique properties in terms of target binding, metabolic stability, and pharmacokinetic profile. Researchers in drug discovery are encouraged to consider this compound for screening in various disease models.

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